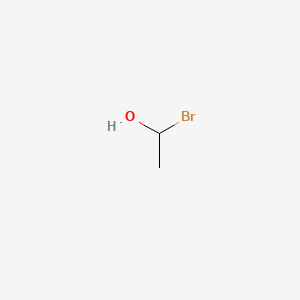![molecular formula C10H14O5S2 B8688101 1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene](/img/structure/B8688101.png)
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene is an organic compound with the molecular formula C10H14O5S2 and a molecular weight of 278.3 g/mol . It is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylsulfonyl)ethanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Sulfone derivatives are the major products.
Reduction: Sulfides are the primary products.
Applications De Recherche Scientifique
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein studies.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the displacement by nucleophiles. The methylsulfonyl group can undergo oxidation and reduction, allowing for the formation of various derivatives. These properties make it a versatile compound in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar in structure but with a benzyloxy group instead of a methylsulfonyl group.
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate: Contains a hydroxyethoxy group, making it more hydrophilic.
2-Ethoxyethyl 4-methylbenzenesulfonate: Features an ethoxy group, which affects its reactivity and solubility.
Uniqueness
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene is unique due to its combination of a methylsulfonyl group and a sulfonate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C10H14O5S2 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-methylsulfonylethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H14O5S2/c1-9-3-5-10(6-4-9)17(13,14)15-7-8-16(2,11)12/h3-6H,7-8H2,1-2H3 |
Clé InChI |
FFWASDWPUAKZQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8688031.png)












